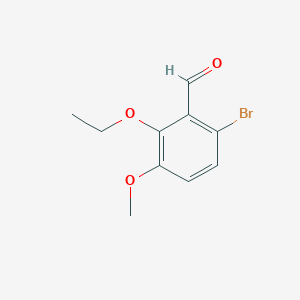

6-Bromo-2-ethoxy-3-methoxybenzaldehyde

Description

Significance of Bromo-Substituted Aromatic Aldehydes as Synthetic Intermediates

Bromo-substituted aromatic aldehydes are particularly valuable precursors in synthetic chemistry. The carbon-bromine (C-Br) bond is a key functional handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These metal-catalyzed transformations are foundational methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl systems, acetylenic derivatives, and aminated compounds.

The reactivity of the C-Br bond is intermediate between that of C-I and C-Cl bonds, offering a balance of stability for isolation and sufficient reactivity for coupling, which makes bromoarenes highly reliable and widely used electrophiles in these processes. nih.govnih.gov The aldehyde functionality on the ring further enhances the utility of these molecules, providing a site for nucleophilic addition, condensation reactions, or oxidation to a carboxylic acid. Bromobenzaldehydes bearing alkoxy or hydroxy substituents are known to be valuable industrial compounds used as intermediates in various organic syntheses, including the preparation of pharmaceuticals. google.com For instance, they are used in the synthesis of hypotensive bromophenylalanines and the antibacterial agent trimethoprim. google.com

Overview of Ether-Functionalized Benzaldehydes in Chemical Transformations

Ether functionalities, such as methoxy (B1213986) and ethoxy groups, are prevalent in a vast number of natural products and pharmaceutical compounds. pharmiweb.comquora.com When present on a benzaldehyde (B42025) ring, these alkoxy groups significantly influence the molecule's electronic properties and reactivity. They are electron-donating groups, which can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

The synthesis of alkoxy-substituted benzaldehydes is often achieved through the Williamson ether synthesis, which involves the alkylation of a corresponding hydroxybenzaldehyde. cdnsciencepub.com For example, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) is accomplished by the methylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) with dimethylsulfate in the presence of a base. Ether groups are generally stable under a variety of reaction conditions, making them excellent directing groups or structural components that persist through multi-step synthetic sequences. Their presence is crucial for the biological activity of many compounds, as they can participate in hydrogen bonding and modulate a molecule's lipophilicity, thereby affecting its pharmacokinetic properties. pharmiweb.comresearchgate.net

Structural Context of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde within Complex Molecule Synthesis

This compound is a polysubstituted aromatic aldehyde that combines the key functional features discussed above. Its molecular structure offers a unique combination of reactive sites, making it a potentially valuable intermediate for synthesizing highly functionalized target molecules.

The logical synthetic route to this compound would start from its hydroxylated precursor, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde . uni.lufishersci.ca By analogy to the synthesis of its dimethoxy counterpart , the ethoxy group could be introduced via a Williamson ether synthesis, reacting the hydroxyl precursor with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base.

Once synthesized, the utility of this compound lies in its trifunctional nature:

The aldehyde group is a versatile handle for transformations such as olefination, reductive amination, and oxidation or reduction.

The bromo substituent serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or vinyl groups. nih.govacs.org The presence of ortho and meta ether groups can electronically influence the efficiency of this coupling.

The ethoxy and methoxy groups are not merely passive substituents. They define the steric environment around the other reactive sites and are key structural elements found in many biologically active molecules, including antimicrobial and anticancer agents. researchgate.netresearchgate.net

This specific arrangement of functional groups makes this compound a well-suited building block for the modular synthesis of complex natural products or pharmaceutical agents, where each part of the molecule can be selectively modified. For instance, the bromo-position could be used to anchor the scaffold to a larger molecular fragment via a Suzuki coupling, while the aldehyde could be subsequently converted into a different functional group to complete the synthesis.

Data Tables

The following tables provide key data for this compound and its direct precursor.

Table 1: Properties of this compound Data for this compound is limited in publicly available literature; properties are based on available database information.

| Property | Value | Source |

| CAS Number | 1427014-21-8 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₁BrO₃ | Inferred |

| Molecular Weight | 259.09 g/mol | Inferred |

Table 2: Properties of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde This compound is the direct synthetic precursor to the title compound.

| Property | Value | Source |

| CAS Number | 20035-41-0 | fishersci.ca |

| Molecular Formula | C₈H₇BrO₃ | fishersci.ca |

| Molecular Weight | 231.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 102-105 °C | |

| IUPAC Name | 6-bromo-2-hydroxy-3-methoxybenzaldehyde | fishersci.ca |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

6-bromo-2-ethoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

WRZNPHKAXIOBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1C=O)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Ethoxy 3 Methoxybenzaldehyde and Analogues

Regioselective Bromination Strategies

Introducing a bromine atom at the desired C-6 position of the 2-ethoxy-3-methoxybenzaldehyde (B1295153) scaffold requires careful consideration of the directing effects of the substituents. The ethoxy and methoxy (B1213986) groups are electron-donating and ortho-, para-directing, while the aldehyde group is electron-withdrawing and meta-directing. In the precursor 2-ethoxy-3-methoxybenzaldehyde, the C-6 position is ortho to the methoxy group and para to the ethoxy group, making it highly activated for electrophilic substitution.

Direct bromination of an existing substituted benzaldehyde (B42025) is a common strategy. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds, particularly those activated by electron-donating groups. rsc.orgmdpi.com Unlike reactions that use elemental bromine, NBS often provides higher selectivity and milder reaction conditions.

The reaction of electron-rich aromatic aldehydes with NBS can lead to nuclear bromination. researchgate.net Studies have shown that in the solid state, NBS reacts with aromatic aldehydes to yield exclusively nuclear brominated products, whereas solution-phase reactions can sometimes produce multiple products. rsc.orgresearchgate.net For substituted benzaldehydes, the regioselectivity is governed by the electronic properties of the substituents. The powerful ortho-, para-directing influence of the alkoxy groups strongly favors the substitution at the activated positions. In the case of 2-ethoxy-3-methoxybenzaldehyde, the C-6 position is electronically favored for bromination.

Table 1: Examples of NBS Bromination of Aromatic Aldehydes

| Starting Material | Reaction Conditions | Product(s) | Reference |

|---|---|---|---|

| Substituted Phenols/Anilines | NBS, Solid State | Readily brominated with good selectivity | rsc.org |

| Aromatic Aldehydes | NBS, Solid State | Exclusively nuclear brominated products | researchgate.net |

| Aromatic Aldehydes | NBS, CCl₄ (Solution) | Acid bromides | rsc.org |

| Phenylthiourea | NBS, DME, Ambient Temp. | 2-Aminobenzothiazole (via cyclization) | mdpi.com |

This table presents research findings on the use of N-Bromosuccinimide (NBS) for the bromination of various aromatic compounds, illustrating the reagent's versatility and the influence of reaction conditions on the product outcome.

An alternative and often more controlled approach involves the bromination of a precursor molecule, followed by the installation of the remaining functional groups. A highly plausible route starts with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Bromination of o-vanillin yields 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258). sigmaaldrich.com This intermediate possesses the correct substitution pattern for the bromo and methoxy groups and a hydroxyl group that can be subsequently converted to the ethoxy group.

This multi-step strategy offers the advantage of locking in the position of the bromine atom early in the synthesis, avoiding potential isomerization or the formation of undesired side products during the bromination of a more complex, fully substituted ring.

Alkylation and Etherification Reactions for O-Substituted Benzene (B151609) Rings

The introduction of ethoxy and methoxy groups is typically achieved through Williamson ether synthesis, which involves the alkylation of a hydroxyl group. This method is fundamental to constructing the desired 2-ethoxy-3-methoxy substitution pattern.

The synthesis can begin from a dihydroxy precursor, such as 2,3-dihydroxybenzaldehyde. The selective alkylation of one hydroxyl group over the other can be challenging and may require the use of protecting groups or specific reaction conditions to achieve the desired regioselectivity. nih.gov

A more direct route involves starting with a molecule that already contains one of the alkoxy groups, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Following the bromination step to yield 6-bromo-2-hydroxy-3-methoxybenzaldehyde sigmaaldrich.com, the remaining hydroxyl group at the C-2 position can be ethylated. This is typically accomplished by reacting the phenol (B47542) with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl iodide), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Table 2: Representative Conditions for O-Alkylation of Hydroxybenzaldehydes

| Substrate | Alkylating Agent | Base / Solvent | Product | Reference |

|---|---|---|---|---|

| 6-bromo-2-hydroxy-3-methoxybenzaldehyde | Dimethylsulfate | K₂CO₃ / DMF | 6-Bromo-2,3-dimethoxybenzaldehyde (B1228148) | |

| 2,4-dihydroxybenzaldehyde | 1,2-dibromoethane | CsHCO₃ / Acetonitrile | 4-(2-bromoethoxy)-2-hydroxybenzaldehyde | nih.govnih.gov |

| 2-hydroxy-5-methoxybenzaldehyde | Alkyl bromides/iodides | K₂CO₃ / Acetone | 2-Alkoxy-5-methoxybenzaldehydes | umich.edu |

| 6-bromo-2-hydroxybenzaldehyde | Methyl iodide | K₂CO₃ / Acetone | 6-bromo-2-methoxybenzaldehyde | cdnsciencepub.com |

This table summarizes various conditions used for the O-alkylation of substituted hydroxybenzaldehydes, highlighting the common use of alkyl halides or sulfates with a carbonate base.

Formylation Reactions for Aldehyde Moiety Introduction

The introduction of the aldehyde (formyl) group onto the aromatic ring is a critical step if the synthesis starts from a precursor lacking this functionality, such as 1-bromo-3-ethoxy-2-methoxybenzene (B7814180).

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comjk-sci.com The reaction utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). youtube.comchemeurope.com

This electrophilic reagent reacts with activated aromatic rings to introduce a formyl group after hydrolysis of the initial iminium ion intermediate. nrochemistry.com The regioselectivity is dictated by both electronic and steric factors. jk-sci.comyoutube.com For a precursor like 1-bromo-3-ethoxy-2-methoxybenzene, the two alkoxy groups strongly activate the ring towards electrophilic substitution. The formylation is expected to occur at the position para to the ethoxy group (C-6), which is the most activated and sterically accessible site, to yield the target molecule.

Table 3: General Parameters for the Vilsmeier-Haack Reaction

| Component | Role / Type | Examples | Reference |

|---|---|---|---|

| Substrate | Electron-rich arene or heterocycle | Substituted benzenes, naphthalenes, pyrroles | nrochemistry.comyoutube.comyoutube.com |

| Formylating Agent | N,N-disubstituted formamide | N,N-Dimethylformamide (DMF) | jk-sci.comchemeurope.com |

| Activating Agent | Acid Chloride | Phosphorus oxychloride (POCl₃), Oxalyl chloride | jk-sci.com |

| Solvent | Aprotic | Dichloromethane (DCM), DMF, POCl₃ | nrochemistry.comyoutube.com |

| Workup | Hydrolysis | Water, often with a base like NaOAc | nrochemistry.com |

This table outlines the typical components and conditions for carrying out the Vilsmeier-Haack formylation, a key reaction for introducing an aldehyde group onto activated aromatic rings.

Direct Lithiation and Formylation Techniques

Direct ortho-metalation (DoM) followed by formylation stands as a powerful and highly regioselective method for the introduction of an aldehyde group onto an aromatic ring. wikipedia.orgharvard.edu This strategy leverages the ability of certain substituents, known as directed metalation groups (DMGs), to coordinate with an organolithium reagent, thereby facilitating deprotonation at the adjacent ortho position. wikipedia.org Alkoxy groups, such as methoxy and ethoxy, are effective DMGs, making this approach particularly suitable for the synthesis of the target compound and its analogues. wikipedia.orgharvard.eduorganic-chemistry.org

The general mechanism involves the reaction of an aryl substrate bearing a DMG with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orgharvard.edusemanticscholar.org The DMG coordinates with the lithium cation, directing the deprotonation to the sterically accessible ortho position to form a thermodynamically stable aryllithium intermediate. This intermediate is then quenched with an appropriate electrophile. For the synthesis of aldehydes, N,N-dimethylformamide (DMF) is a widely used and efficient formylating agent. semanticscholar.orgresearchgate.net Subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired benzaldehyde.

For the specific synthesis of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde, a plausible precursor would be 1-bromo-3-ethoxy-2-methoxybenzene. In this molecule, the two alkoxy groups are positioned to direct the lithiation to the C6 position. The methoxy group at C2 and the ethoxy group at C3 would cooperatively direct the metalation to the position flanked by the bromine atom and the ethoxy group. The bromine atom itself also influences the regioselectivity of the lithiation.

While a specific literature procedure for the direct formylation of 1-bromo-3-ethoxy-2-methoxybenzene was not identified, the synthesis of analogous substituted benzaldehydes via this methodology is well-documented. The following table provides representative examples of the direct lithiation and formylation of various substituted aromatic compounds, illustrating the reaction conditions and yields.

| Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzofuran | 1. n-BuLi 2. DMF | Not Specified | Not Specified | Benzofuran-2-carboxaldehyde | 67 | semanticscholar.org |

| Benzothiophene | 1. n-BuLi 2. DMF | Not Specified | Not Specified | Benzothiophene-2-carboxaldehyde | 81 | semanticscholar.org |

| 2-Ethylbenzofuran | 1. n-BuLi 2. DMF | Not Specified | Not Specified | 2-Ethylbenzofuran-3-carboxaldehyde | 78 | semanticscholar.org |

| 3-Bromo-2-methylbenzothiophene | 1. n-BuLi 2. DMF | Not Specified | Not Specified | 2-Methylbenzothiophene-3-carboxaldehyde | 42 | semanticscholar.org |

| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA 2. DMF | THF | -70 | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | Not Specified | researchgate.netgrowingscience.com |

The data in the table highlights the versatility of the direct lithiation-formylation sequence for a range of aromatic and heteroaromatic systems. The yields are generally moderate to good, underscoring the synthetic utility of this approach. The choice of the lithiating agent can also be crucial; for instance, in the case of the thiazole (B1198619) derivative, the use of lithium diisopropylamide (LDA) was employed to achieve the desired regioselectivity. researchgate.netgrowingscience.com

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the characterization data for the compound this compound. Despite extensive searches for its structural elucidation and advanced spectroscopic analysis, specific experimental data, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra, are not publicly available.

The requested article, intended to focus solely on the detailed spectroscopic characterization of this compound, cannot be generated at this time due to the absence of primary research data in the public domain. The inquiry sought in-depth analysis of its ¹H NMR, ¹³C NMR, advanced NMR techniques, computational NMR predictions, and FT-IR spectroscopic investigations.

While information on related compounds, such as 6-Bromo-2-hydroxy-3-methoxybenzaldehyde and 6-Bromo-2,3-dimethoxybenzaldehyde , is accessible, this does not provide the specific spectral details required for an accurate and scientifically sound article on the target molecule. The synthesis of the analogous 6-Bromo-2,3-dimethoxybenzaldehyde from its corresponding hydroxyl precursor through methylation has been documented. This suggests a probable synthetic route to this compound via a Williamson ether synthesis, where the hydroxyl group is alkylated using an ethylating agent. However, publications detailing this specific synthesis and the subsequent spectroscopic characterization of the resulting ethoxy compound could not be located.

Without access to published experimental spectra or computational studies for this compound, any attempt to generate the requested content would fall into speculation and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to fill this data void.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopic Studies

No experimental data from Raman spectroscopic studies of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde are currently available in peer-reviewed literature or spectral databases. Such studies would be invaluable for understanding the vibrational modes of the molecule, providing insights into the characteristic frequencies of its functional groups, including the C-Br, C=O (aldehyde), C-O-C (ethoxy and methoxy), and aromatic ring vibrations.

Theoretical Vibrational Mode Assignments (e.g., Potential Energy Distribution)

In the absence of experimental Raman or infrared spectra, no theoretical vibrational mode assignments, including Potential Energy Distribution (PED) analyses, have been published for this compound. Theoretical calculations, typically performed using Density Functional Theory (DFT), would complement experimental spectra by assigning specific vibrational modes to the observed spectral bands, thus providing a deeper understanding of the molecular structure and bonding.

Mass Spectrometry (MS)

Detailed Electron Impact Mass Spectrometry (EI-MS) data, including fragmentation patterns and the relative abundances of fragment ions for this compound, have not been documented in the public scientific record. EI-MS is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation under electron bombardment.

Similarly, there are no available Fast Atom Bombardment Mass Spectrometry (FAB-MS) studies for this compound. FAB-MS, a soft ionization technique, would be useful for obtaining information on the intact molecular ion, which can sometimes be challenging with the higher energy EI-MS method.

X-ray Diffraction Crystallography

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any entries for the single-crystal X-ray diffraction of this compound. Consequently, precise data on its solid-state structure, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, remain undetermined. While a study on the closely related compound, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), does provide crystallographic data, this information cannot be extrapolated to accurately represent the ethoxy-substituted compound of interest.

Crystal Packing Analysis and Supramolecular Arrangements

A comprehensive analysis of the crystal structure of this compound reveals a complex and well-defined three-dimensional network. The spatial arrangement of the molecules is primarily influenced by a combination of weak intermolecular forces. The crystal packing is characterized by the formation of distinct supramolecular synthons, which are repeating structural motifs generated through specific intermolecular interactions.

Analysis of Hydrogen Bonding and Halogen Bonding Interactions in Crystal Lattices

The stability of the crystal lattice of this compound is significantly influenced by the presence of specific hydrogen and halogen bonding interactions.

Hydrogen Bonding: Weak C–H⋯O hydrogen bonds are instrumental in the formation of the supramolecular network. The carbonyl group of the benzaldehyde (B42025) moiety acts as a primary hydrogen bond acceptor. These interactions, although individually weak, collectively contribute to the cohesion and stability of the crystal structure, often forming chain or sheet-like motifs.

The following table summarizes the key intermolecular interactions that are typically involved in the crystal packing of substituted benzaldehydes.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | C-H | O (carbonyl, ethoxy, methoxy) | 2.2 - 3.2 | Formation of synthons, linking molecules into chains or sheets. |

| Halogen Bond | C-Br | O, Br | < Sum of van der Waals radii | Directional interaction contributing to the stability and dimensionality of the network. |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to the stabilization of layered structures. |

This detailed analysis of the intermolecular forces provides a fundamental understanding of the solid-state structure of this compound, highlighting the importance of a synergistic interplay of various weak interactions in the formation of its ordered crystalline state.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict molecular properties and reactivity. However, no specific DFT studies for 6-Bromo-2-ethoxy-3-methoxybenzaldehyde have been found in the surveyed literature.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would yield crucial information on bond lengths, bond angles, and dihedral angles of this compound. Such data is foundational for understanding the molecule's steric and electronic properties. At present, no published optimized geometry data for this compound is available.

Electronic Properties Analysis

The analysis of electronic properties provides insight into the chemical behavior and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. Specific HOMO and LUMO energy values and their corresponding energy gap for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP map would illustrate the electron-rich regions (likely around the oxygen atoms and the benzene (B151609) ring) and electron-poor regions (likely around the aldehydic proton and the bromine atom), providing a visual representation of its reactive sites. However, no such map has been published.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or group to attract electrons.

Quantitative values for these descriptors for this compound have not been determined in published research.

Ionization Energy and Electron Affinity Calculations

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These values can be approximated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem. As the specific HOMO and LUMO energies for this compound are unknown, its ionization energy and electron affinity have not been computationally reported.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, optical switching, and data storage. tandfonline.com Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, are promising candidates for NLO materials. tandfonline.com Theoretical predictions of NLO properties are crucial for designing and screening new materials. These calculations typically focus on key parameters:

Linear Polarizability (⟨α⟩): A measure of the molecule's response to an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (⟨γ⟩): Related to the third-order NLO response.

For the related compound 6-BRB , theoretical studies have shown that the presence and position of the bromine atom have a beneficial effect on the third-order NLO susceptibility. acs.orgresearchgate.net A predicted third-order susceptibility of 89.54 × 10⁻²² (m/V)² has been reported for 6-BRB. acs.orgresearchgate.net Such findings suggest that substituted benzaldehydes are a promising class of compounds for NLO applications. acs.org

Table 1: Representative Theoretical NLO Data for 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB)

| Compound | Parameter | Predicted Value |

|---|---|---|

| 6-BRB | Third-Order Susceptibility (χ⁽³⁾) | 89.54 × 10⁻²² (m/V)² |

Intermolecular Interaction Energy Calculations (e.g., Counterpoise Correction)

In the solid state, the arrangement and stability of molecules are governed by intermolecular interactions. nih.gov Calculating the energy of these interactions provides insight into the forces driving crystal packing. A significant challenge in these calculations is the Basis Set Superposition Error (BSSE), where the basis functions of one molecule artificially stabilize its interacting partner. stackexchange.comresearchgate.net The counterpoise (CP) correction method, developed by Boys and Bernardi, is a widely used technique to account for and correct the BSSE, providing more accurate interaction energies. stackexchange.comosti.gov

For the analogue 6-BRB , which crystallizes in the P21/c space group, the supramolecular arrangement is stabilized by C-H···O and halogen-type interactions. scielo.brresearchgate.net The energies of these specific interactions have been calculated and corrected using the counterpoise method. researchgate.net For instance, the C₆-Br···Br-C₆ and C₈-H···O₂-C₈ interactions were found to have corrected energies of -0.47 and -1.51 kcal/mol, respectively, indicating that the hydrogen bond interaction is a primary driving force for the molecular assembly in the crystal. scielo.br

Table 2: Counterpoise-Corrected Intermolecular Interaction Energies in 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) Dimers

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| C₆-Br···Br-C₆ | -0.47 |

| C₈-H···O₂-C₈ | -1.51 |

Hyperconjugation Energy Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and orbital interactions within a molecule. nih.govmaterialsciencejournal.org A key aspect of NBO analysis is the calculation of hyperconjugation energies (E⁽²⁾), which quantify the stabilization resulting from electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. materialsciencejournal.orgekb.eg These energies help to explain the stability of specific conformations and intermolecular interactions. researchgate.netekb.eg

In the context of intermolecular dimers of 6-BRB , NBO analysis has been used to examine the stability of the interactions. scielo.br The hyperconjugation energies due to electron delocalization between the occupied bonding orbitals (donors) and unoccupied antibonding orbitals (acceptors) help to stabilize the dimer. scielo.br For a dimer of 6-BRB, specific hyperconjugation interactions have been identified, such as those between the lone pair orbitals on an oxygen atom (η(O)) and the antibonding orbital of a C-H bond (σ*(C-H)). scielo.br The small magnitude of these energies often indicates that the interactions are relatively weak. scielo.br

Table 3: Selected Hyperconjugation Interaction Energies (E⁽²⁾) in a 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) Dimer

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| η₁(O₁) | σ(C₄-H) | 0.09 |

| η₂(O₁) | σ(C₄-H) | 0.77 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgrsc.org This analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. chemrxiv.org QTAIM is particularly useful for characterizing the nature and strength of both covalent bonds and weaker intermolecular interactions. acs.orgchemrxiv.org

Key topological parameters at a bond critical point (BCP) include:

Electron Density (ρ(r)) : Its value correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total Energy Density (H(r)) : The sign of H(r) can also indicate the nature of the interaction, with H(r) < 0 suggesting some covalent character.

For the analogue 6-BRB , QTAIM analysis was employed to determine the intensities of intermolecular interactions. researchgate.net Studies showed that for the interactions present, the electron densities at the bond critical points have small values and the Laplacian is positive (∇²ρBCP > 0), which is characteristic of closed-shell interactions like hydrogen bonds and halogen bonds. researchgate.net

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and identify non-covalent interactions in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgchemtools.org Regions of non-covalent interactions are identified by peaks that appear at low density and low reduced density gradient values. jussieu.fr

The resulting 3D isosurfaces are colored to distinguish the nature of the interactions: chemtools.orgresearchgate.net

Blue : Strong, attractive interactions (e.g., hydrogen bonds).

Green : Weak, attractive interactions (e.g., van der Waals forces).

Red : Strong, repulsive interactions (e.g., steric clashes).

This technique provides an intuitive and powerful visual map of the interactions that stabilize a molecular structure or crystal packing. nih.govresearchgate.net While specific NCI analyses for this compound were not found in the searched results, this method would be instrumental in mapping the C-H···O, halogen bonding, and potential π-stacking interactions within its crystal structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields derived from the electron density that reveal the spatial localization of electrons. jussieu.fr They are invaluable tools for providing a chemically intuitive picture of bonding, lone pairs, and atomic shell structure. wikipedia.orgjussieu.fr

Electron Localization Function (ELF) : Measures the likelihood of finding an electron near a reference electron. wikipedia.org High ELF values (approaching 1) correspond to regions where electron pairs are highly localized, such as in covalent bonds or as lone pairs. researchgate.netdailymotion.com Regions with low ELF values signify areas of delocalized electrons. researchgate.net

Localized Orbital Locator (LOL) : Is based on the kinetic-energy density and provides a different perspective on electron localization. jussieu.fr Like ELF, LOL helps to visualize covalent bonds and lone pairs clearly. researchgate.net

Both ELF and LOL analyses partition the molecular space into basins corresponding to core electrons, valence bonds, and lone pairs, offering a faithful visualization of chemical bonding concepts. wikipedia.org Although specific ELF/LOL investigations for this compound were not detailed in the search results, this analysis would be used to characterize the C-C, C-H, C-O, C-Br, and C=O covalent bonds, as well as the lone pairs on the oxygen and bromine atoms.

Ab Initio Calculations for Hydrogen Bond Characterization

Further research or original computational studies would be required to generate the specific data requested for this compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the reactivity profiles, organic transformations, or coordination chemistry for the compound “this compound.”

The requested details for the following reactions and properties could not be found for this specific molecule:

Schiff Base Formation with Amines

Thiosemicarbazone Derivative Synthesis

Aldol Condensation for Chalcone (B49325) Derivatives

Ligand Properties

Synthesis and Characterization of its Metal Complexes

Research and documentation were found for structurally similar compounds, such as those with a hydroxyl or a second methoxy (B1213986) group in place of the ethoxy group, but not for the exact molecule specified in the request. Therefore, an article adhering to the strict outline and focus solely on “this compound” cannot be generated at this time.

Reactivity Profiles and Organic Transformations

Cyclization Reactions

Radical cyclization offers a powerful method for the construction of complex heterocyclic systems. The synthesis of phenanthridines from a precursor like 6-Bromo-2-ethoxy-3-methoxybenzaldehyde would typically involve a multi-step sequence. A common strategy involves the initial formation of a biaryl compound, often through a cross-coupling reaction, followed by an intramolecular radical cyclization to form the final heterocyclic core.

The key step would be the generation of a radical species. For this compound, the carbon-bromine bond is the most likely site for radical initiation. This could be achieved using a radical initiator (e.g., AIBN with a tin hydride) or via a metal-mediated process. The strength of the metal-hydride bond in metal-based systems can be critical; for instance, weaker M-H bonds can be more effective at initiating cyclization as the reverse reaction (hydrogen atom transfer back to the metal) is slower. columbia.edu

A plausible, though not explicitly documented, route could involve:

Conversion of the aldehyde group to an imine by condensation with a substituted aniline (B41778).

Generation of an aryl radical at the carbon bearing the bromine atom.

Intramolecular attack of this aryl radical onto the adjacent aromatic ring of the aniline moiety.

Rearomatization to furnish the stable phenanthridine (B189435) skeleton.

The success of such a cyclization would depend on the specific reaction conditions and the nature of the substituents on both aromatic rings.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline (B145761) synthesis, proceeding via the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions. wikipedia.orgnrochemistry.com This reaction is a type of intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com For this compound to be used in this synthesis, it must first be elaborated into a suitable β-arylethylamide precursor.

The general synthetic pathway would be:

Conversion of the benzaldehyde (B42025) into a β-arylethylamine. This could be achieved through various methods, such as a Henry reaction followed by reduction.

Acylation of the resulting amine to form the N-acyl-β-arylethylamide.

Cyclization of the amide using a strong dehydrating agent.

The cyclization step is the core of the Bischler-Napieralski reaction. The electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring of the precursor derived from this compound would strongly activate the ring towards electrophilic attack, facilitating the cyclization. jk-sci.comorganic-chemistry.org The reaction typically occurs at the para-position to an activating group. jk-sci.com Given the substitution pattern, cyclization would occur at the C-6 position of the original benzaldehyde ring.

Two primary mechanisms have been proposed, differing in the timing of the carbonyl oxygen elimination. wikipedia.org One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.org

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Most widely used reagent. Can be used with P₂O₅ for less activated rings. | wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ | Effective for substrates lacking strong electron-donating groups. | wikipedia.orgjk-sci.com |

| Triflic anhydride (B1165640) (Tf₂O) | -20 °C to 0 °C in DCM with a non-nucleophilic base (e.g., 2-chloropyridine) | A very mild and efficient modern alternative. | nrochemistry.com |

| Polyphosphoric acid (PPA) | High temperatures | Often used for β-arylethylcarbamates. | wikipedia.org |

The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently oxidized (dehydrogenated) to the corresponding aromatic isoquinoline. wikipedia.org

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of complex polycyclic systems. nih.gov The reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.

To utilize this compound in an intramolecular Heck reaction, the aldehyde functionality would first need to be converted into a tether containing a double bond. For instance, the aldehyde could be subjected to an olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to introduce an alkene-containing side chain.

The key intramolecular Heck cyclization step would then proceed as follows:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the aryl ring, forming an organopalladium(II) complex.

Migratory Insertion (Carbopalladation): The aryl group on the palladium complex adds across the tethered double bond in a syn-fashion.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond in a new position and yielding the cyclized product. The Pd(0) catalyst is regenerated, completing the catalytic cycle.

The regioselectivity and success of the cyclization depend on factors like the length and flexibility of the tether and the reaction conditions. Forcing conditions, such as high temperatures (e.g., 150 °C), may be required for sterically hindered substrates. nih.gov The choice of catalyst, ligands, and additives (such as silver salts) can also influence the reaction's outcome and stereoselectivity. nih.gov

Cross-Coupling Reactions (e.g., Ullmann Coupling, Sonogashira Coupling)

The bromo-substituent on this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated homo-coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgwikipedia.org Applying this to this compound would yield a symmetric biphenyl (B1667301) derivative. The traditional reaction requires stoichiometric amounts of copper powder or a copper-bronze alloy and harsh reaction conditions, often at temperatures exceeding 200 °C. wikipedia.orgmdpi.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org Modern variations have been developed that use catalytic amounts of copper and milder conditions. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is a highly versatile and widely used palladium- and copper-co-catalyzed reaction to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction would couple this compound with a terminal alkyne (R-C≡CH) to produce an arylalkyne. The reaction is valued for its mild conditions, often proceeding at room temperature with a mild base. wikipedia.orgnih.gov

The catalytic cycle involves two interconnected cycles:

Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl bromide.

Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The newly formed arylalkyne product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira protocols have also been developed to prevent the undesired homo-coupling of alkynes (Glaser coupling). nih.gov

| Reaction | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|

| Ullmann Coupling (Classic) | Copper powder or alloy (stoichiometric) | None or high heat | High-boiling solvent or neat | wikipedia.orgmdpi.com |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | THF, DMF, etc. | wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the ring. chemistrysteps.com

For this compound, the SNAr pathway via the common addition-elimination mechanism is highly unfavorable. This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom). wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org The subject compound, however, possesses electron-donating ethoxy and methoxy groups, which enrich the ring with electron density and destabilize the negative charge required for this mechanism, thus deactivating the ring towards nucleophilic attack. askthenerd.com

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism . This pathway does not require electron-withdrawing activating groups but instead necessitates the use of an exceptionally strong base (e.g., sodium amide, NaNH₂) and harsh conditions. libretexts.org The mechanism involves:

Elimination: The strong base abstracts a proton from the carbon adjacent to the one bearing the bromo leaving group. In this molecule, a proton at C-5 could be abstracted.

Benzyne (B1209423) Formation: The resulting anion rapidly eliminates the bromide ion to form a highly reactive benzyne intermediate.

Addition: The nucleophile (e.g., NH₂⁻) then attacks one of the two carbons of the triple bond, followed by protonation to yield the final product.

This mechanism often leads to a mixture of regioisomers, as the nucleophile can add to either side of the former triple bond. However, this pathway is generally less common for highly substituted or electron-rich systems. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound under standard conditions. nih.gov

Oxidation and Reduction Pathways

The aldehyde functional group of this compound is susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 6-bromo-2-ethoxy-3-methoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃). ncert.nic.in More specialized reagents like benzyltrimethylammonium (B79724) chlorobromate (BTMACB) have also been shown to effectively oxidize substituted benzaldehydes to their corresponding benzoic acids. nih.govacs.org The reaction with BTMACB is first order with respect to both the benzaldehyde and the oxidizing agent. nih.govacs.org Another potential method involves the use of nitrogen dioxide gas, which can quantitatively convert benzaldehydes to benzoic acids in a process that can be considered environmentally cleaner as the gaseous byproducts can be transformed into nitric acid. nih.gov

Reduction:

The aldehyde can be reduced to the corresponding primary alcohol, 6-bromo-2-ethoxy-3-methoxybenzyl alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. ncert.nic.in Catalytic hydrogenation over a metal catalyst like palladium or platinum can also be employed. ncert.nic.in

For a more complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, thereby forming 2-bromo-6-ethoxy-1-methyl-3-methoxybenzene, more vigorous conditions are required. The Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at elevated temperatures) are the classical methods for this conversion. ncert.nic.in

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇, or BTMACB | 6-Bromo-2-ethoxy-3-methoxybenzoic acid |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 6-Bromo-2-ethoxy-3-methoxybenzyl alcohol |

| Reduction to Hydrocarbon | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 2-Bromo-6-ethoxy-1-methyl-3-methoxybenzene |

Stereoselective Transformations and Asymmetric Synthesis Potential

The aldehyde group of this compound is a prochiral center, making it a valuable substrate for asymmetric synthesis to generate chiral molecules with high enantiomeric excess. The steric bulk of the ortho-substituents (bromo and ethoxy groups) can be expected to influence the facial selectivity of nucleophilic attack, potentially leading to high diastereoselectivity in reactions involving chiral reagents or catalysts.

Asymmetric Additions:

Various catalytic asymmetric reactions can be envisioned using this aldehyde as a starting material. For instance, asymmetric Henry reactions, which involve the addition of a nitromethane (B149229) anion to an aldehyde, can produce chiral β-nitro alcohols. mdpi.com The use of chiral copper complexes, such as those derived from bis(β-amino alcohols), has been shown to catalyze the Henry reaction with various substituted aromatic aldehydes, yielding products with high enantioselectivity. mdpi.com

Asymmetric allylation is another powerful tool for the enantioselective formation of C-C bonds. The addition of allylboronates or other allyl organometallic reagents to the aldehyde, in the presence of a chiral catalyst, can yield chiral homoallylic alcohols. nih.gov Dual catalysis systems, for example combining palladium and photoredox catalysts, have been developed for the asymmetric synthesis of homoallylic alcohols from vinyl cyclic carbonates and radical precursors. chemrxiv.org

Furthermore, the development of methods for the catalytic generation of chiral α-alkoxyalkyl anions from aromatic aldehydes offers another avenue for asymmetric synthesis. acs.org These chiral intermediates can then undergo stereospecific cross-coupling reactions with various electrophiles. acs.org

Table 2: Potential Asymmetric Transformations

| Reaction Type | Typical Chiral Catalyst/Reagent | Product Type |

|---|---|---|

| Asymmetric Henry Reaction | Chiral Cu(II)-bis(amino alcohol) complexes | Chiral β-nitro alcohols |

| Asymmetric Allylation | Chiral Lewis acids, Chiral Boron reagents | Chiral homoallylic alcohols |

| Asymmetric Propargylation | Chiral Cobalt complexes | Chiral homopropargyl alcohols nih.gov |

| Asymmetric Alkylation | Chiral NHC-ligated copper complexes | Chiral protected secondary alcohols acs.org |

Reaction Kinetics Studies

While no specific reaction kinetics studies have been published for this compound, the influence of its substituents on reaction rates can be inferred from studies on other substituted benzaldehydes. nih.govacs.orglookchem.comsphinxsai.comarkat-usa.org The rate of reactions involving the aldehyde group is sensitive to both electronic and steric effects.

Electronic Effects:

Steric Effects:

The presence of two ortho-substituents, the bromo group and the ethoxy group, creates significant steric hindrance around the aldehyde functionality. This steric crowding can be expected to slow down the rate of reactions that involve the formation of a bulky transition state, such as addition reactions with large nucleophiles or catalysts. nih.gov

Structure-Reactivity Correlations:

In studies on the oxidation of monosubstituted benzaldehydes, the reaction rates have been correlated using multiparametric equations like Charton's LDRS equation for ortho-substituted compounds, which accounts for localization (field and inductive), delocalization (resonance), and steric effects. nih.govacs.org For this compound, a kinetic study would likely reveal a complex interplay of these factors, with steric hindrance from the ortho groups playing a major role in determining the reaction rates. nih.gov

Table 3: Expected Influence of Substituents on Reaction Kinetics

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Rate of Nucleophilic Addition |

|---|---|---|---|---|

| Bromo | 6 (ortho) | Inductively withdrawing (-I) | Large | Increase rate (electronic), Decrease rate (steric) |

| Ethoxy | 2 (ortho) | Resonance donating (+R), Inductively withdrawing (-I) | Moderate | Decrease rate (electronic), Decrease rate (steric) |

| Methoxy | 3 (meta) | Resonance donating (+R), Inductively withdrawing (-I) | Minimal | Decrease rate (electronic) |

Green Chemistry Considerations in Synthetic Pathways

Applying the principles of green chemistry to the synthesis and transformation of this compound can help to minimize the environmental impact of these processes. numberanalytics.com

Atom Economy and Waste Prevention:

Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com For instance, catalytic methods are preferable to stoichiometric ones as they reduce waste. numberanalytics.com The synthesis of aromatic aldehydes can benefit from catalytic hydroformylation or oxidation reactions. numberanalytics.com

Use of Safer and Greener Reagents and Solvents:

Efforts can be made to replace hazardous reagents and solvents with more environmentally benign alternatives. For example, the use of gaseous nitrogen dioxide for the oxidation of the corresponding alcohol to the aldehyde can be a waste-free process. nih.gov In reduction reactions, biocatalytic methods, such as using extracts from plants like Aloe vera, can offer a green alternative to metal hydrides. scielo.org.mx These reactions can sometimes be accelerated by microwave irradiation, reducing energy consumption. scielo.org.mx The use of water or other green solvents like ionic liquids or deep eutectic solvents is also a key consideration. nih.govnumberanalytics.com

Energy Efficiency:

Performing reactions at ambient temperature and pressure reduces energy requirements. Microwave-assisted synthesis and mechanochemistry (ball-milling) are techniques that can often reduce reaction times and energy consumption. nih.govscielo.org.mx For instance, mechanochemical allylation of aldehydes has been shown to be a highly efficient and green method. nih.gov

Catalysis:

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. numberanalytics.com For transformations involving this compound, developing heterogeneous catalysts or using phase-transfer catalysis could simplify product purification and allow for catalyst reuse. nih.gov Manganese(II) chloride has been reported as an inexpensive and environmentally friendly catalyst for the methoximation of aromatic aldehydes. royalsocietypublishing.org

Table 4: Green Chemistry Strategies for Substituted Benzaldehydes

| Green Chemistry Principle | Strategy | Example Application |

|---|---|---|

| Waste Prevention | Use of catalytic instead of stoichiometric reagents | Palladium-catalyzed cross-coupling reactions numberanalytics.com |

| Atom Economy | Design syntheses to maximize atom incorporation | Hydroformylation of alkenes numberanalytics.com |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents | Biocatalytic reduction using plant extracts scielo.org.mx |

| Safer Solvents and Auxiliaries | Avoidance of volatile organic solvents | Reactions in water or ionic liquids nih.govnumberanalytics.com |

| Design for Energy Efficiency | Use of alternative energy sources | Microwave-assisted or mechanochemical synthesis nih.govscielo.org.mx |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Synthesis from biomass-derived feedstocks numberanalytics.com |

Applications As Building Blocks in Advanced Chemical Synthesis

Precursors for Complex Heterocyclic Systems

The aldehyde and the bromo-substituted aromatic ring are key features that can be exploited to construct a variety of heterocyclic cores, which are prevalent in pharmaceuticals and biologically active compounds.

While direct, documented syntheses of phenanthridines starting specifically from 6-Bromo-2-ethoxy-3-methoxybenzaldehyde are not extensively reported in readily available literature, its structural features make it a plausible precursor for such scaffolds. A common strategy for phenanthridine (B189435) synthesis is the Pictet-Spengler reaction or related cyclizations. In a hypothetical pathway, the aldehyde could be condensed with a suitable β-arylethylamine. Subsequent intramolecular cyclization, potentially involving the bromo-substituted position through a transition-metal-catalyzed cross-coupling reaction, could furnish the tetracyclic phenanthridine core. The ethoxy and methoxy (B1213986) groups would remain as substituents on the final ring system, influencing its electronic properties and solubility.

A related synthesis has been reported for 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, which was prepared from the corresponding 4-ethoxy-3-methoxybenzaldehyde. synquestlabs.com This highlights the utility of similar benzaldehyde (B42025) derivatives in constructing fused heterocyclic systems.

Naphthyridines, bicyclic heterocycles containing two nitrogen atoms, are important pharmacophores. nih.gov The Doebner reaction, a variation of the Doebner-von Miller reaction, is a classical method for synthesizing quinoline-4-carboxylic acids from anilines, pyruvic acid, and an aldehyde. While the direct application of the Doebner reaction with this compound to form a naphthyridine is not explicitly detailed in the literature, related reactions for quinoline (B57606) and naphthyridine synthesis provide a conceptual basis.

For instance, the Combes quinoline synthesis or the Skraup reaction involves the reaction of anilines with α,β-unsaturated carbonyl compounds or glycerol, respectively, under acidic conditions to form quinolines. chemicalbook.com A plausible, albeit speculative, route to a naphthyridine derivative could involve the reaction of an aminopyridine with a β-dicarbonyl compound derived from this compound. The resulting intermediate could then undergo cyclization and dehydration to yield the naphthyridine skeleton. The synthesis of various naphthyridine derivatives from substituted precursors underscores the modularity of these synthetic strategies. chemicalbook.comnih.govresearchgate.net

Flavones are a class of flavonoids known for their diverse biological activities. A common and effective method for synthesizing flavones is through the oxidative cyclization of 2'-hydroxychalcones. wikipedia.org The synthesis of the required chalcone (B49325) precursor is typically achieved via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde. organic-chemistry.org

In this context, this compound can serve as the aldehyde component. The reaction with a suitable acetophenone, such as 2'-hydroxyacetophenone, under basic conditions would yield the corresponding chalcone: (E)-1-(2-hydroxyphenyl)-3-(6-bromo-2-ethoxy-3-methoxyphenyl)prop-2-en-1-one. Subsequent treatment of this chalcone with an oxidizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO), would induce oxidative cyclization to afford the target flavone (B191248), namely 6'-bromo-2'-ethoxy-3'-methoxyflavone.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Product |

| This compound | 2'-Hydroxyacetophenone | Claisen-Schmidt Condensation | (E)-1-(2-hydroxyphenyl)-3-(6-bromo-2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | 6'-Bromo-2'-ethoxy-3'-methoxyflavone |

This synthetic approach allows for the introduction of the bromo, ethoxy, and methoxy substituents onto the B-ring of the flavone structure, providing a handle for further diversification and for studying structure-activity relationships.

Scaffold Construction in Multi-Component Reactions (e.g., Petasis Reaction)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgnih.gov

This compound is a suitable carbonyl component for the Petasis reaction. For example, its reaction with a secondary amine, such as morpholine, and an arylboronic acid, like phenylboronic acid, would yield a tertiary amine. The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the nucleophilic organic group from the boronic acid. nih.gov

A notable feature of the Petasis reaction is its tolerance of various functional groups. The reaction can be performed with salicylaldehyde (B1680747) derivatives without the need for protecting the phenolic hydroxyl group. sigmaaldrich.com This suggests that the ethoxy group in this compound would be well-tolerated. The use of substituted salicylaldehydes, including those with methoxy and ethoxy groups, in Petasis reactions has been reported to proceed efficiently. researchgate.net

| Aldehyde | Amine | Boronic Acid | Reaction | Product Type |

| This compound | Secondary Amine (e.g., Morpholine) | Arylboronic Acid (e.g., Phenylboronic acid) | Petasis Reaction | Substituted Tertiary Amine |

Role in Natural Product Synthesis Strategies

The structural motifs present in this compound are found in various natural products, making it a potentially valuable starting material or intermediate in their total synthesis. While direct total syntheses employing this specific ethoxy-containing aldehyde are not prominently featured in the literature, the closely related 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) has been utilized. For instance, it is a known precursor in the synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP. nih.gov It also participates in the synthesis of (±)-norannuradhapurine. nih.gov

The conversion of the hydroxyl group to an ethoxy group is a straightforward synthetic transformation, suggesting that this compound could be readily prepared and used in analogous synthetic strategies. The presence of the bromo substituent is particularly advantageous, as it can be used to form key carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions, a common tactic in the assembly of complex natural product skeletons.

Derivatization for Functional Materials Development

The unique electronic and structural properties of this compound make it an attractive building block for the synthesis of functional organic materials. The aldehyde group provides a convenient handle for derivatization, while the substituted aromatic ring can be tailored to influence the material's properties.

One area of application is in the development of liquid crystals. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of liquid crystalline compounds. nih.govresearchgate.net The reaction of this compound with a suitable aniline (B41778) derivative can lead to the formation of a Schiff base with potential mesomorphic properties. The bromo, ethoxy, and methoxy substituents would influence the molecule's polarity, polarizability, and shape, which are critical factors in determining the type and temperature range of the liquid crystalline phase. A study has reported the synthesis and crystal structure of a Schiff base derived from the closely related 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) and 2-methoxyaniline, demonstrating the feasibility of this approach.

Another potential application is in the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. While not a direct precursor, this compound could be converted to the corresponding aniline derivative through reductive amination or other standard methods. This aniline could then be diazotized and coupled with a suitable aromatic partner to generate a novel azo dye. The substituents on the benzaldehyde-derived ring would be expected to modulate the color and other properties of the resulting dye. The synthesis of azo-azoimine dyes from 6-bromo-2-naphthol (B32079) has been reported, showcasing the incorporation of a bromo-substituted aromatic into dye structures. organic-chemistry.org

| Functional Material | Synthetic Approach | Key Intermediate/Reactant |

| Liquid Crystals | Schiff Base Condensation | This compound and a primary amine |

| Azo Dyes | Diazotization and Azo Coupling | Aniline derivative of this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.